![molecular formula C16H22ClFN2O3S B2395485 (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448137-61-8](/img/structure/B2395485.png)
(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
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Description
(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of compounds known as piperidines, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: exhibits potential as a scaffold for designing novel drugs. Researchers explore its pharmacological properties, aiming to develop therapeutic agents. Key aspects include:
- Targeted Kinase Inhibition : The compound’s structural features make it suitable for kinase inhibitors. For instance, it could be explored as an ERK1/2 inhibitor .
- RORγt Modulation : Understanding its binding conformation and potency against RORγt (a nuclear receptor) is crucial for autoimmune disease drug development .
Crystallography and Structural Studies
The crystal structure of this compound provides valuable insights into its conformation and intermolecular interactions. Notably:
- Monoclinic Crystal Form : The crystal structure reveals its arrangement in the solid state, aiding in understanding its behavior .
Chemical Biology and Mechanism of Action
Researchers investigate how this compound interacts with biological targets:
properties
IUPAC Name |
[1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O3S/c17-15-10-14(3-4-16(15)18)24(22,23)19-8-5-12(6-9-19)20-7-1-2-13(20)11-21/h3-4,10,12-13,21H,1-2,5-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLGJHNNJCGWTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol |
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